1,2:5,6-Di-O-isopropylidene-3-O-p-toluenesulfonyl-alpha-D-allofuranose
CAS No.:
Cat. No.: VC13547577
Molecular Formula: C20H28O7S
Molecular Weight: 412.5 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C20H28O7S |
---|---|
Molecular Weight | 412.5 g/mol |
IUPAC Name | [(3aR,5R,6R,6aR)-5-[(2R)-5,5-dimethyloxolan-2-yl]-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-yl] 4-methylbenzenesulfonate |
Standard InChI | InChI=1S/C20H28O7S/c1-12-6-8-13(9-7-12)28(21,22)27-16-15(14-10-11-19(2,3)24-14)23-18-17(16)25-20(4,5)26-18/h6-9,14-18H,10-11H2,1-5H3/t14-,15-,16-,17-,18-/m1/s1 |
Standard InChI Key | YMFVNTLEJWBJGE-DUQPFJRNSA-N |
Isomeric SMILES | CC1=CC=C(C=C1)S(=O)(=O)O[C@@H]2[C@H](O[C@H]3[C@@H]2OC(O3)(C)C)[C@H]4CCC(O4)(C)C |
SMILES | CC1=CC=C(C=C1)S(=O)(=O)OC2C(OC3C2OC(O3)(C)C)C4CCC(O4)(C)C |
Canonical SMILES | CC1=CC=C(C=C1)S(=O)(=O)OC2C(OC3C2OC(O3)(C)C)C4CCC(O4)(C)C |
Introduction
Structural and Molecular Characteristics
Core Architecture
The molecule derives from α-D-allofuranose, a hexose sugar in its furanose form. The 1,2- and 5,6-hydroxyl groups are protected as isopropylidene acetals, while the 3-hydroxyl is converted into a tosylate group. This arrangement creates a rigid, bicyclic framework that stabilizes the furanose ring and directs reactivity to the C3 position.
Table 1: Key Molecular Properties
Property | Value | Source |
---|---|---|
Molecular Formula | ||
Molecular Weight | 412.5 g/mol | |
CAS Number | 37002-45-2 | |
Protective Groups | 1,2- and 5,6-O-isopropylidene; 3-O-tosyl |
The stereochemistry at C3 is critical; the tosyl group’s equatorial orientation facilitates nucleophilic displacement reactions while minimizing steric hindrance .
Synthesis and Preparation
Precursor Derivation
The synthesis begins with D-glucose, which undergoes sequential protective group manipulations:
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Isopropylidene Protection: D-glucose is treated with acetone under acidic conditions to form 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose .
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Epimerization: The C3 hydroxyl group is epimerized to yield 1,2:5,6-di-O-isopropylidene-α-D-allofuranose, leveraging the configurational flexibility of the furanose ring .
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Tosylation: The C3 hydroxyl is then sulfonated using p-toluenesulfonyl chloride in pyridine or DMAP, producing the target compound.
Critical Reaction Parameters
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Temperature: Tosylation proceeds optimally at 0–5°C to prevent side reactions.
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Solvent: Anhydrous dichloromethane or tetrahydrofuran ensures high yields.
Reactivity and Applications in Organic Synthesis
Nucleophilic Displacement at C3
The tosyl group acts as an exceptional leaving group, enabling SN2 reactions with diverse nucleophiles (e.g., azides, thiols, amines). This reactivity is exploited to introduce functional handles for further transformations:
Glycosylation Strategies
The compound’s rigid structure minimizes undesired ring conformations during glycosylation. For example, coupling with alcohol acceptors in the presence of Lewis acids (e.g., ) yields β-linked glycosides with high stereoselectivity.
Table 2: Representative Reactions
Reaction Type | Reagents/Conditions | Product Application |
---|---|---|
Azidation | NaN₃, DMF, 60°C | Aminoglycoside antibiotics |
Thioglycoside Formation | RSH, Et₃N, CH₂Cl₂ | Thiooligosaccharide probes |
Amination | NH₃/MeOH, high pressure | N-Glycan precursors |
Hazard Code | Precautionary Measure |
---|---|
P261 | Avoid inhalation of dust/particles |
P305+P351+P338 | If in eyes: Rinse cautiously with water for several minutes; remove contact lenses |
P280 | Wear protective gloves/protective clothing/eye protection |
Supplier | Location | Purity Grade | Packaging Options |
---|---|---|---|
BOC Sciences | United States | >98% | 1 g to 1 kg |
Carbosynth | United Kingdom | 95–98% | 250 mg to 500 g |
J & K Scientific Ltd. | China | >97% | 100 mg to 10 g |
Pricing varies significantly by quantity, with bulk purchases (≥100 g) costing approximately $120–150/g .
Research Advancements and Future Directions
Stereocontrolled Oligosaccharide Assembly
Recent studies highlight the compound’s utility in synthesizing tumor-associated carbohydrate antigens (e.g., Globo-H hexasaccharide). The tosyl group’s predictable displacement kinetics enable iterative glycosylation strategies with <5% anomeric byproducts.
Glycoconjugate Vaccine Development
Functionalization at C3 permits conjugation to carrier proteins (e.g., CRM197) via amide or thiourea linkages, enhancing immunogenicity in preclinical models.
Limitations and Challenges
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